L 744832 L 744832 L-744,832 is a farnesyl transferase inhibitors.
Brand Name: Vulcanchem
CAS No.: 160141-09-3
VCID: VC0532247
InChI: InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24?/m0/s1
SMILES: CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N
Molecular Formula: C26H45N3O6S2
Molecular Weight: 559.8 g/mol

L 744832

CAS No.: 160141-09-3

Cat. No.: VC0532247

Molecular Formula: C26H45N3O6S2

Molecular Weight: 559.8 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

L 744832 - 160141-09-3

Specification

CAS No. 160141-09-3
Molecular Formula C26H45N3O6S2
Molecular Weight 559.8 g/mol
IUPAC Name propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Standard InChI InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24?/m0/s1
Standard InChI Key PGOKBMWPBDRDGN-SIPQYZPLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](COC(CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N
SMILES CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N
Canonical SMILES CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N
Appearance Solid powder

Introduction

L-744832 is a potent and selective thiol-containing peptidomimetic farnesyltransferase (FTase) inhibitor. It is primarily known for its anti-tumor properties and has been extensively studied in the context of cancer research. Developed by Merck & Co., Inc., L-744832 was initially explored for its therapeutic potential in treating neoplasms, although its development status is currently listed as discontinued .

Mechanism of Action

As a farnesyltransferase inhibitor, L-744832 works by blocking the enzyme farnesyltransferase, which is crucial for the post-translational modification of proteins such as Ras. Ras proteins are involved in cell signaling pathways and are often mutated in cancer cells, leading to uncontrolled cell growth. By inhibiting farnesyltransferase, L-744832 prevents the proper localization and function of these proteins, thereby inhibiting tumor growth .

Antitumor Effects

L-744832 has shown significant antitumor activity in various studies. It induces tumor regression in transgenic mice with multiple oncogenic mutations by affecting cell cycle control and apoptosis . Additionally, it enhances mitotic sensitivity to taxol, a chemotherapy drug, which can improve the efficacy of cancer treatments .

Radiosensitization

L-744832 has been found to enhance the effects of ionizing radiation on cancer cells. This is achieved by overriding the G2/M checkpoint activation, leading to increased cytotoxic effects . Furthermore, it restores TGF-beta type II receptor expression, which can contribute to radiosensitization through novel molecular mechanisms .

Cell Cycle Arrest

Treatment with L-744832 results in cell cycle arrest at the G1 phase, which is associated with the induction of p21 expression . This arrest is crucial for preventing the proliferation of cancer cells.

Preclinical Studies

In preclinical studies, L-744832 has demonstrated varying levels of growth inhibition across different pancreatic cancer cell lines. For example, Panc-1 and Capan-2 cells were highly sensitive to L-744832, with IC50 values of 1.3 and 2.1 µM, respectively .

Clinical Development Status

Despite promising preclinical results, L-744832's clinical development has been discontinued. This decision may have been influenced by factors such as efficacy, safety, or market considerations .

Table 2: Preclinical Sensitivity of Pancreatic Cancer Cell Lines to L-744832

Cell LineIC50 Value (µM)
Panc-11.3
Capan-22.1
Cfpac-1Not reached (up to 50 µM)
Bxpc-3Moderate effectiveness

Table 3: Therapeutic Areas and Development Status

Therapeutic AreaDevelopment Status
NeoplasmsDiscontinued

References:
- PubChem: L-744832 Dihydrochloride.
- PubMed: Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression.
- PMC: Synthesis, Antitumor Evaluation, Molecular Modeling and QSAR of Novel Sulfonamides.
- Sigma-Aldrich: L-744,832.
- AACR Journals: Farnesyltransferase Inhibitors.
- PMC: NURR1/NOT Agonist for Parkinson's Disease.
- Patsnap Synapse: L-744832 Overview.
- Oncotarget: Heteronemin and L-744,832 Targeting Farnesyl Transferase.
- PMC: Anticancer Evaluation of Triazine-Sulfonamide Derivatives.
- SCBT: L-744832 Dihydrochloride.
- CTD: L 744832.
- PMC: K-Ras-Independent Effects of L-744,832.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator